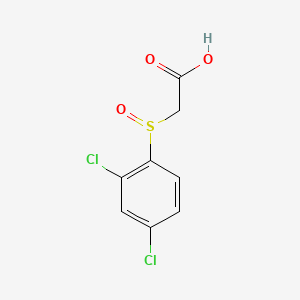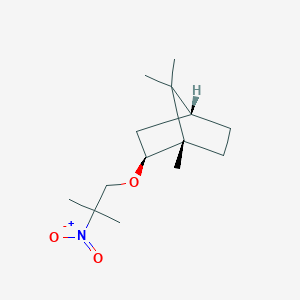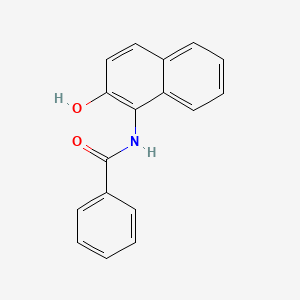
n-(2-Hydroxynaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Hydroxynaphthalen-1-yl)benzamide: is an organic compound that belongs to the class of naphthalenes and benzamides. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a benzamide moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxynaphthalen-1-yl)benzamide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and benzamide. This reaction can be catalyzed by various acids or bases under different conditions. For instance, the use of acidic ionic liquids or cetrimonium bromide in aqueous medium has been reported to yield high efficiency and operational simplicity .
Industrial Production Methods: Industrial production methods for this compound often involve multi-component reactions (MCRs) due to their high atom economy and procedural convenience. These methods utilize catalysts such as zirconyl triflate or sulfanilic acid under solvent-free conditions to achieve high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: n-(2-Hydroxynaphthalen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, benzamides, and their derivatives .
Scientific Research Applications
n-(2-Hydroxynaphthalen-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-(2-Hydroxynaphthalen-1-yl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
- n-(1-Hydroxynaphthalen-5-yl)benzamide
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- N,N′-(azanediylbis(ethane-2,1-diyl))bis(2-(((E)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide)
Comparison: n-(2-Hydroxynaphthalen-1-yl)benzamide is unique due to its specific structural features and the presence of both hydroxyl and benzamide groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
72771-51-8 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(2-hydroxynaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17(20)13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI Key |
YENFCPBMURAKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


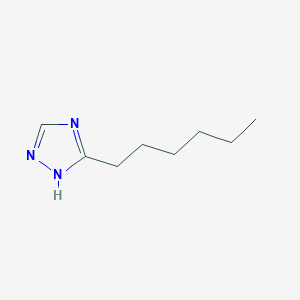
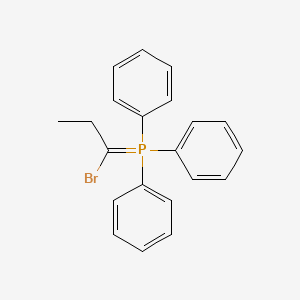
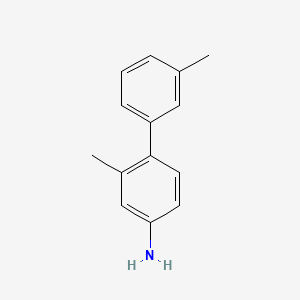
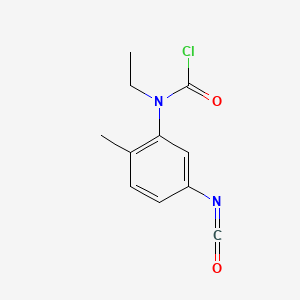


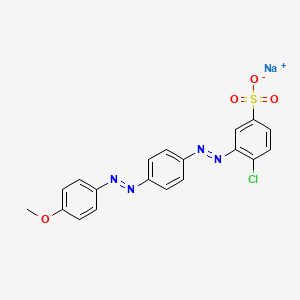
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
